molecular formula C42H64O12 B1249555 Avermectin A2a monosaccharide

Avermectin A2a monosaccharide

Cat. No.: B1249555
M. Wt: 760.9 g/mol
InChI Key: WYNHYWYYKJUGGV-KDLGWSGBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Avermectin A2a monosaccharide is a glycoside.

Properties

Molecular Formula

C42H64O12

Molecular Weight

760.9 g/mol

IUPAC Name

(1R,4S,4'S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-butan-2-yl-4',24-dihydroxy-12-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-21-methoxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one

InChI

InChI=1S/C42H64O12/c1-10-22(2)37-26(6)32(43)20-41(54-37)19-30-17-29(53-41)15-14-24(4)36(52-34-18-33(47-8)35(44)27(7)50-34)23(3)12-11-13-28-21-49-39-38(48-9)25(5)16-31(40(45)51-30)42(28,39)46/h11-14,16,22-23,26-27,29-39,43-44,46H,10,15,17-21H2,1-9H3/b12-11+,24-14+,28-13+/t22?,23-,26-,27-,29+,30-,31-,32-,33-,34-,35-,36-,37+,38+,39+,41-,42+/m0/s1

InChI Key

WYNHYWYYKJUGGV-KDLGWSGBSA-N

Isomeric SMILES

CCC(C)[C@@H]1[C@H]([C@H](C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5OC)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O)OC)\C)O)C

Canonical SMILES

CCC(C)C1C(C(CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5OC)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)O)OC)C)O)C

Origin of Product

United States

Scientific Research Applications

Anthelmintic and Insecticidal Properties

Anthelmintic Activity:
Avermectin A2a monosaccharide exhibits potent anthelmintic properties, making it effective against a range of parasitic worms. It acts by enhancing the effects of glutamate on invertebrate-specific gated chloride channels, leading to paralysis and death of the parasites. This mechanism is crucial for treating conditions such as strongyloidiasis and onchocerciasis in humans and livestock .

Insecticidal Activity:
The compound is also utilized as an insecticide. Its efficacy against agricultural pests has made it a vital component in pest management strategies. Avermectin derivatives, including A2a monosaccharide, have been shown to surpass traditional insecticides in effectiveness, particularly against resistant strains .

Veterinary Medicine

This compound is widely used in veterinary medicine for the treatment of parasitic infections in livestock and pets. It is effective against various ectoparasites such as mites and lice, contributing to improved animal health and productivity .

Case Study: Efficacy in Livestock
In a study involving cattle, the administration of avermectin-based treatments resulted in significant reductions in parasitic load, demonstrating its effectiveness as a deworming agent. The study highlighted that dosages tailored to specific animal species improved outcomes without adverse effects .

Potential Therapeutic Uses

Beyond its established uses in veterinary and agricultural applications, this compound is being investigated for its potential therapeutic effects in humans.

Antiviral and Antifungal Activity:
Recent research has indicated that avermectins possess antiviral and antifungal properties. For instance, studies have shown that they can inhibit the replication of certain viruses and fungi, suggesting potential applications in treating infections beyond parasitic diseases .

Anticancer Properties:
There is emerging evidence supporting the anticancer potential of avermectins. Preliminary studies suggest that these compounds may induce apoptosis in cancer cells through mechanisms involving the modulation of specific ion channels . Further research is necessary to explore this application fully.

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics of this compound is critical for optimizing its therapeutic use. Studies have shown that it has favorable absorption characteristics when administered orally or parenterally, with a half-life that supports effective dosing regimens .

Safety Considerations:
While generally safe when used as directed, there are reports of adverse effects associated with indiscriminate use, including respiratory failure and hypotension. Therefore, careful consideration of dosage and patient selection is essential to mitigate risks .

Summary Table of Applications

Application AreaDescriptionReferences
AnthelminticEffective against parasitic worms such as Onchocerca volvulus ,
InsecticidalUsed extensively in agriculture to manage pest populations ,
Veterinary MedicineTreats ectoparasites in livestock and pets ,
AntiviralPotential use against viral infections ,
AntifungalInvestigated for antifungal properties ,
AnticancerEmerging research indicates potential anticancer effects ,

Preparation Methods

Polyketide Synthase-Mediated Aglycone Formation

The avermectin aglycone backbone is synthesized via a type I polyketide synthase (PKS) system in S. avermitilis. This modular enzyme complex catalyzes the sequential condensation of acetate and propionate units, forming the macrocyclic lactone structure. Isotopic labeling studies using [1-¹⁴C]acetate confirmed that the aglycone of avermectin A2a monosaccharide originates from a polyketide chain elongation process. Mutants lacking functional aveA genes (encoding PKS components) fail to produce aglycones, underscoring their indispensability.

Glycosylation by Oleandrose Transferases

Glycosylation of the aglycone at C12 is mediated by the aveB-encoded glycosyltransferase, which sequentially transfers two oleandrose units from thymidine diphosphate oleandrose (dTDP-oleandrose). However, aveB mutants accumulate aglycones, enabling the isolation of monosaccharide intermediates like this compound when glycosylation is partially disrupted. This stepwise process is critical for modulating sugar attachment:

EnzymeFunctionProduct
AveB (GT1)Transfers first oleandrose unitAglycone-monosaccharide
AveB (GT2)Transfers second oleandrose unitAglycone-disaccharide (full)

Fermentation Strategies for Enhanced Yield

Strain Selection and Mutagenesis

The patent JP2897834B2 discloses a high-yielding S. avermitilis mutant (MA5502) resistant to isoleucine antimetabolites, which overproduces this compound. Key mutations include:

  • Isoleucine analog resistance : Enhances precursor availability by bypassing feedback inhibition in branched-chain amino acid biosynthesis.

  • aveD inactivation**: Blocks O-methylation at C5, favoring "B" components (B2a) that are precursors to A2a monosaccharide.

Culture Medium Optimization

Fermentation parameters significantly impact monosaccharide yield:

ParameterOptimal ConditionEffect on Yield
Carbon SourceGlucose (40 g/L)Maximizes polyketide flux
Nitrogen SourceSoybean meal (20 g/L)Enhances enzyme stability
pH6.8–7.2Maintains glycosylase activity
Temperature28°CIdeal for ave gene expression

Supplementation with 5-keto avermectin B2a aglycone (0.1 mM) increased A2a monosaccharide titers by 2.3-fold, as it bypasses a bottleneck in the furan ring formation step.

Genetic Engineering for Pathway Control

Targeted Gene Knockouts

Disruption of specific ave genes redirects metabolic flux toward A2a monosaccharide:

  • ΔaveE : Blocks furan ring formation, leading to 6,8a-seco-6,8a-deoxy-5-oxo derivatives that are hydrolyzed to monosaccharides.

  • ΔaveC : Prevents C22–23 dehydration, stabilizing intermediates for glycosylation.

Promoter Engineering

Overexpression of the aveB glycosyltransferase under a constitutive promoter (ermE*) increased oleandrose attachment efficiency by 58%, as measured by HPLC.

Downstream Processing and Purification

Extraction and Solvent Partitioning

This compound is extracted from fermentation broth using methyl ethyl ketone, achieving a partition coefficient (K) of 12.5. Subsequent silica gel chromatography (hexane:acetone, 3:1) yields 92% purity, with a recovery rate of 78%.

Crystallization

Recrystallization from methanol at −20°C produces needle-like crystals (melting point 148–150°C), validated by X-ray diffraction.

Analytical Characterization

Spectroscopic Identification

  • HR-MS : [M+H]⁺ observed at m/z 761.4521 (calculated 761.4518).

  • ¹³C NMR : Key signals at δ 102.4 (C1 of oleandrose), δ 174.2 (lactone carbonyl) .

Q & A

Q. What novel derivatization strategies enhance this compound’s therapeutic efficacy?

  • Methodological Answer : Structure-activity relationship (SAR) studies guide modifications like fluorination at C5 or hydroxyl group acylation. Click chemistry enables site-specific conjugation with delivery vectors (e.g., nanoparticles). Evaluate derivatives via in vivo efficacy models and toxicity screens .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Avermectin A2a monosaccharide
Reactant of Route 2
Avermectin A2a monosaccharide

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